N,N'-1,4-phenylenebis(N-ethylbenzamide)
Description
N,N'-1,4-Phenylenebis(N-ethylbenzamide) (CAS: 5467-04-9), also known as N,N'-Dibenzoyl-p-phenylenediamine, is a symmetric bis-amide compound featuring a central 1,4-phenylene core linked to two N-ethylbenzamide groups. Its molecular formula is C₂₀H₁₆N₂O₂, with a molecular weight of 316.35 g/mol . The structure combines aromatic rigidity (from the phenyl rings) with the hydrogen-bonding capacity of amide groups, making it a candidate for applications in materials science, pharmaceuticals, or supramolecular chemistry. Key spectroscopic identifiers include IR bands for amide C=O (~1650–1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹), consistent with its functional groups .
Properties
IUPAC Name |
N-[4-[benzoyl(ethyl)amino]phenyl]-N-ethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-3-25(23(27)19-11-7-5-8-12-19)21-15-17-22(18-16-21)26(4-2)24(28)20-13-9-6-10-14-20/h5-18H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJYHZWTBITIFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)N(CC)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Motifs and Functional Group Variations
Pyrimidine-Based Bis-Acetamides ()
Compounds such as N,N′-(6,6′-(1,4-Phenylene)bis(pyrimidine))bis(acetamide) derivatives (e.g., compounds 12–17 in ) replace the benzamide groups with pyrimidine rings. These modifications introduce nitro , halogen , or methyl substituents, enhancing electron-withdrawing effects and π-stacking interactions. For example, compound 17 (with 2,3-dichlorophenyl groups) exhibits a melting point >300°C, higher than typical benzamide derivatives, due to increased rigidity and intermolecular halogen bonding .
Coordination Ligands with Pyridine/Acetate Groups ()
- L2: N,N′-[1,4-Phenylenebis(methylene)]bis-4-pyridinecarboxamide () incorporates pyridine rings instead of benzamide, enabling metal coordination via nitrogen lone pairs. This ligand forms figure-eight knots via π-π stacking and hydrogen bonding, unlike the non-coordinating ethylbenzamide groups in the target compound .
- L2 Tetraacetic Acid Derivative (): The replacement of benzamide with carboxylic acid groups (υ(C=O) at 1732 cm⁻¹) allows chelation of metal ions, contrasting with the hydrogen-bond-dominated interactions of the target .
Halogenated Analogs ()
- N,N′-1,4-Phenylenebis(2-bromoacetamide) (C₁₀H₁₀Br₂N₂O₂, ): Bromine substituents increase electrophilicity, enabling nucleophilic substitution reactions. This reactivity is absent in the target compound, which prioritizes stability over chemical versatility .
- Coumarin-Thiourea Hybrid (): A bis-thiourea derivative with a 1,4-phenylene core shows enhanced corrosion inhibition due to sulfur's nucleophilicity, unlike the amide-based target .
Peptide and γ-AApeptide Derivatives ()
Dimeric γ-AApeptides (e.g., compound 5 in ) incorporate long alkyl chains (e.g., palmitamide) or naphthamide groups, resulting in molecular weights >900 g/mol.
Physicochemical Properties
| Property | N,N'-1,4-Phenylenebis(N-ethylbenzamide) | Pyrimidine Acetamide (Compound 17) | L2 (Pyridine Carboxamide) | N,N′-1,4-Phenylenebis(2-bromoacetamide) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 316.35 | ~600–700 | ~350 | 350.01 |
| Functional Groups | Amide, ethylbenzamide | Pyrimidine, nitro, chloro | Pyridine, amide | Bromoacetamide |
| Melting Point (°C) | Not reported | >300 | Not reported | ~200–250 |
| Key Interactions | Hydrogen bonding, π-π stacking | Halogen bonding, π-stacking | Metal coordination | Electrophilic reactivity |
| Applications | Material science, intermediates | Pharmaceuticals (CXCR4 antagonists) | Supramolecular assemblies | Reactive intermediates |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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